Thiophen-2-ylmethanesulfonic acid
Overview
Description
Thiophen-2-ylmethanesulfonic acid is an organic compound with the molecular formula C₅H₆O₃S₂. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophen-2-ylmethanesulfonic acid can be synthesized through various methods. One common approach involves the sulfonation of thiophene derivatives. The reaction typically uses sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions . Another method involves the reaction of thiophene with methanesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the sulfonation of thiophene derivatives using sulfur trioxide or chlorosulfonic acid, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Thiophen-2-ylmethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into thiophene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, thiophene derivatives with different functional groups, and substituted thiophenes .
Scientific Research Applications
Thiophen-2-ylmethanesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiophen-2-ylmethanesulfonic acid involves its interaction with molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to various therapeutic effects. For example, thiophene-based sulfonamides have been shown to inhibit carbonic anhydrase enzymes, which play a role in regulating pH and fluid balance in tissues . The sulfonic acid group enhances the compound’s ability to interact with these enzymes, leading to potent inhibitory effects .
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-sulfonic acid
- 2-Thiophenemethanol
Properties
IUPAC Name |
thiophen-2-ylmethanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3S2/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2,(H,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWAVVZIQWYEEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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